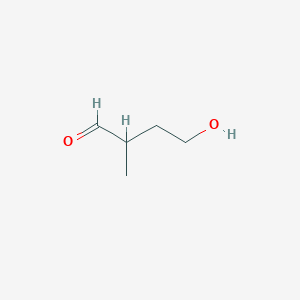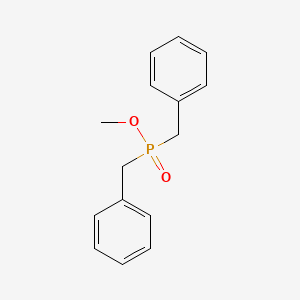
Methyl dibenzylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dibenzylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dibenzylphosphinate can be synthesized through several methods. One common approach involves the reaction of dibenzylphosphinic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and yields this compound as the primary product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dibenzylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl dibenzylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a component in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: This compound is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which methyl dibenzylphosphinate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of phosphate groups and thereby influencing enzymatic activity. The compound can inhibit enzymes by binding to their active sites, preventing the normal substrate from accessing the site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzylphosphinic acid
- Methylphosphonic acid
- Dimethyl methylphosphonate
Uniqueness
Methyl dibenzylphosphinate is unique due to its specific combination of benzyl and methyl groups attached to the phosphorus atom. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various specialized applications .
Eigenschaften
CAS-Nummer |
21713-63-3 |
|---|---|
Molekularformel |
C15H17O2P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
[benzyl(methoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-17-18(16,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
ILKIVFZKEYTAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


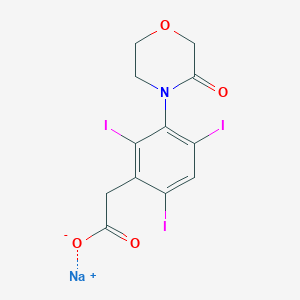
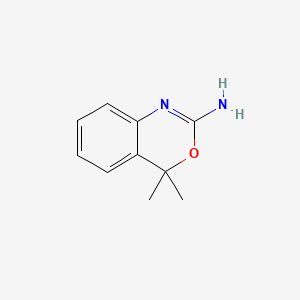

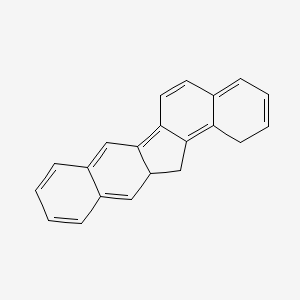
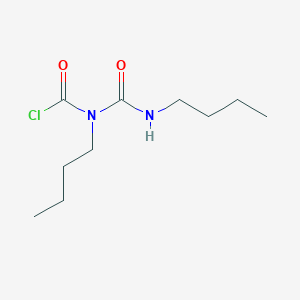
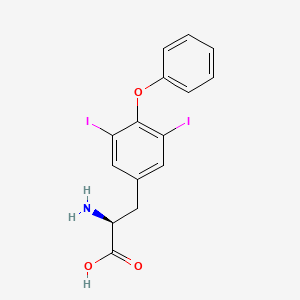
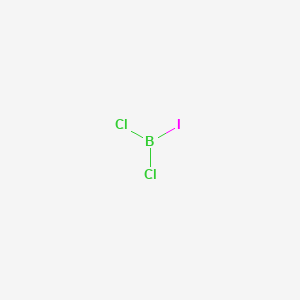

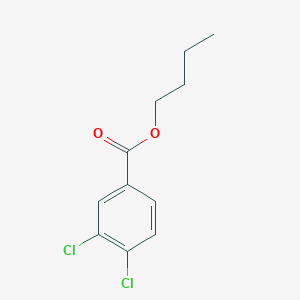
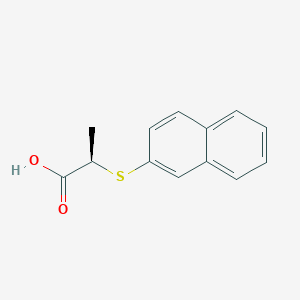
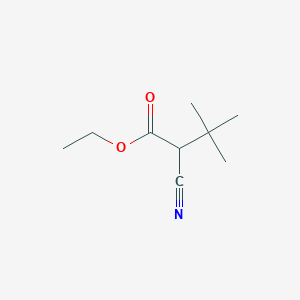

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
